Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWHTHFTOYWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Removal and Intermediate Formation
The synthesis begins with tert-butyl (methylsulfonyl)oxycarbamate, which undergoes Boc removal in trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours. This step yields hydroxylamine-O-sulfonic acid, a critical intermediate for subsequent cyclization.
Key Conditions :
Cyclization with Halogenated Pyrimidines
Hydroxylamine-O-sulfonic acid reacts with 5-bromopyrimidine (hypothetical adaptation from 3-bromopyridine in the patent) in tetrahydrofuran (THF) at 15–20°C. Ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) are then added at −70°C to form this compound.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | −70°C (slow addition at 10 mL/min) |
| Solvent | THF |
| Base | 1M LiHMDS in THF |
| Molar Ratio (Base:Intermediate) | 2–3:1 |
| Yield | 50% (pyridine analogue) |
Purification :
-
Quenching in cold water (0–5°C) followed by crystallization in ethyl acetate/n-heptane (1:4 v/v) achieves >94% purity.
Saponification and Acidification
The ethyl ester undergoes saponification with 1M NaOH in ethanol at 20°C for 24 hours, followed by acidification with 12M HCl to yield the carboxylic acid derivative. While this step is specific to the patent’s pyridine-based compound, analogous conditions apply to pyrimidine systems.
Reaction Metrics :
| Step | Conditions | Yield |
|---|---|---|
| Saponification | 1M NaOH, ethanol, 20°C, 24h | 90% |
| Acidification | 12M HCl, pH 1 | 85–90% |
Critical Analysis of Methodologies
Boc Removal Efficiency
The use of TFA ensures rapid deprotection but requires strict temperature control to prevent side reactions. Alternatives like HCl/dioxane could reduce costs but may lower yields.
Cyclization Challenges
The low-temperature (−70°C) cyclization demands specialized equipment, limiting scalability. Substituting NaHMDS for LiHMDS or optimizing solvent systems (e.g., switching to dimethylformamide) might enhance feasibility.
Purification Avoidance of Chromatography
Crystallization in ethyl acetate/n-heptane replaces silica gel chromatography, reducing production costs by 30–40% in industrial settings.
Comparative Data for Process Optimization
Table 1 : Impact of Temperature on Cyclization Yield (Hypothetical Data for Pyrimidine System)
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| −70 | 50 | 94.5 |
| −50 | 45 | 92.0 |
| −30 | 35 | 88.0 |
Table 2 : Solvent Screening for Crystallization
| Solvent Ratio (Ethyl Acetate:n-Heptane) | Purity (%) | Recovery (%) |
|---|---|---|
| 1:4 | 94.5 | 85 |
| 1:3 | 92.0 | 80 |
| 1:5 | 93.0 | 82 |
Industrial Scalability Considerations
The patent’s methodology achieves a total yield of 45% (50% cyclization × 90% saponification), which is viable for kilogram-scale production. Key industrial adaptations include:
-
Continuous Flow Reactors : For precise temperature control during cyclization.
-
Automated Crystallization : To standardize purity and recovery rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate has been investigated for its potential as an anticancer agent. The compound acts as a selective inhibitor of casein kinase 2 (CK2), an enzyme implicated in the progression of several cancers. Research indicates that modifications to the compound can enhance its selectivity and potency against CK2α and CK2α’ isoforms, which are crucial in cancer cell proliferation and survival .
Neurological Disorders
The compound is also being explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease. Its structural properties allow it to interact with specific biological targets involved in neurodegeneration, making it a candidate for further drug development .
Biochemical Applications
Enzyme Inhibition
The pyrazolo[1,5-A]pyrimidine scaffold, including this compound, is known for its ability to inhibit various enzymes. Studies have shown that this compound can effectively inhibit CK2 in vitro, demonstrating significant binding affinity and selectivity compared to other kinases . This property is valuable for developing targeted therapies in cancer treatment.
Fluorescent Probes
Recent advancements have identified derivatives of pyrazolo[1,5-A]pyrimidines as effective fluorescent probes. These compounds exhibit desirable optical properties, making them suitable for use in biological imaging and detection applications . this compound can be synthesized to include functional groups that enhance its fluorescence characteristics.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes amination reactions followed by esterification processes that yield high-purity products suitable for research applications .
Case Study 1: CK2 Inhibition
In a study focusing on the inhibition of CK2 by pyrazolo[1,5-A]pyrimidines, this compound exhibited IC50 values comparable to established inhibitors like silmitasertib. This highlights its potential as a lead compound for further development into a therapeutic agent against various cancers .
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of pyrazolo[1,5-A]pyrimidines on neuronal cells exposed to toxic agents. This compound demonstrated significant protective effects by modulating signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution Patterns
Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS 1027511-41-6)
- Structure : Bromine at position 6 and ethoxycarbonyl at position 3.
- Molecular Weight : 270.09 g/mol (identical to the target compound).
- Key Differences : The reversed positions of bromine and ester groups alter electronic properties. The bromine at position 6 may reduce steric hindrance in nucleophilic substitution reactions compared to position 3 .
Ethyl 2-(4-Bromophenyl)-7-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 331428-53-6)
- Structure : A 4-bromophenyl group at position 2 and methyl at position 7.
- However, it may reduce solubility in polar solvents .
Halogenated Derivatives: Additional Substituents
Ethyl 3-Bromo-7-Chloropyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 1138513-35-5)
- Structure : Bromine at position 3 and chlorine at position 7.
- Molecular Weight : 304.53 g/mol.
- The compound’s density (1.84 g/cm³) and acidity (predicted pKa = -3.15) reflect its enhanced polarity .
Functional Group Modifications
Methyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 1159981-95-9)
- Structure : Methyl ester instead of ethyl ester.
- However, the methyl group may lower metabolic stability compared to ethyl .
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-Carboxylate
- Structure : Tetrazole ring fused to a dihydropyrimidine core with trifluoromethyl and 4-bromophenyl groups.
- Conformation: X-ray analysis reveals a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°).
Ethyl 2-(Phenylamino)-4,5-Dihydropyrazolo[1,5-a]pyrimidine-6-Carboxylate Derivatives
- Activity : Evaluated for CDK2 inhibition and antitumor effects. Derivatives with fluorine or nitrile substituents (e.g., compounds 178d and 178f) showed enhanced activity against HepG2, MCF-7, A549, and Caco2 cell lines. The dihydro structure likely improves conformational flexibility for enzyme binding .
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones
Comparative Data Table
Biological Activity
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrN3O2. Its structure features a bromine atom at the 3-position of the pyrazolo[1,5-A]pyrimidine scaffold, which is crucial for its biological activity and reactivity in synthetic pathways.
The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly kinases. By inhibiting these enzymes, the compound can modulate critical cellular pathways involved in proliferation and survival. This inhibition can lead to significant effects on cancer cell lines and other pathological conditions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyrimidine derivatives. This compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and others.
- Mechanism : Induction of apoptosis and inhibition of cell proliferation through kinase inhibition.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| MDA-MB231 | 10.0 | Cell cycle arrest |
| A549 (lung cancer) | 15.0 | Inhibition of migration |
Enzyme Inhibition
The compound also exhibits inhibitory activity against several enzymes:
- Target Enzymes : Cyclin-dependent kinases (CDKs), protein kinases.
- Inhibition Type : Competitive inhibition at the active site.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:
- Synthesis : The compound is synthesized via bromination followed by esterification reactions. The synthetic routes are optimized for yield and purity.
- Biological Evaluation : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines, with varying degrees of selectivity.
Case Study 1: Anticancer Efficacy
A study published in RSC Advances evaluated several pyrazolo[1,5-A]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms .
Case Study 2: Enzyme Interaction
Research conducted by MDPI highlighted the compound's ability to inhibit specific kinases involved in cell signaling pathways. The study emphasized its potential as a therapeutic agent in cancer treatment due to its selective inhibition profile .
Comparison with Similar Compounds
This compound can be compared with other derivatives such as Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate. The unique bromination at the 3-position offers distinct advantages in terms of reactivity and biological activity.
| Compound | Bromination Position | Biological Activity |
|---|---|---|
| This compound | 3 | High anticancer activity |
| Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate | 6 | Moderate anticancer activity |
Q & A
Q. Critical factors :
- Solvent polarity affects cyclization efficiency; polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.
- Temperature control during bromination prevents side reactions (e.g., ring-opening or di-bromination).
- Catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids) influences esterification yields (70–85% reported) .
Basic: How is the crystal structure of this compound characterized, and what conformational features are significant?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key findings for related pyrazolo[1,5-a]pyrimidine derivatives include:
- Ring conformation : The pyrimidine ring adopts a flattened envelope conformation, with the sp³-hybridized C3 atom deviating by 0.177 Å from the plane .
- Dihedral angles : The bromophenyl and tetrazole rings form a near-perpendicular dihedral angle (84.3°), influencing steric interactions and molecular packing .
- Hydrogen bonding : N–H⋯N interactions stabilize centrosymmetric dimers in the crystal lattice (bond length: 2.89–3.02 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
